{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Studies on the synthesis and reactivity of related complex organic compounds have revealed insights into ring-opening reactions, the formation of stable hydrobromides, and the exploration of different reaction conditions to yield a variety of products. For example, research on the dichotomy in ring-opening reactions of certain dione compounds with cyclic secondary amines leading to stable cyclopentenyl hydrobromides shows the intricate chemical behavior that can inform the synthesis and modification of similar complex molecules (Šafár̆ et al., 2000).
Chemical Characterization and Properties
- The identification and synthesis of novel compounds, such as the test purchase, identification, and synthesis of bk-2C-B, involve analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methodologies are crucial for the characterization and understanding of complex organic molecules, suggesting the importance of analytical techniques in researching compounds with similar complexity (Power et al., 2015).
Potential Antidepressant Agents
- The exploration of substituted amino propanols as potential antidepressant agents, through the synthesis of analogues and evaluation in biochemical and pharmacological models, indicates the therapeutic potential of complex organic compounds. This research area may be relevant to understanding the biological activities and potential pharmaceutical applications of similar compounds (Clark et al., 1979).
Safety and Hazards
The safety information available indicates that this compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The compound “{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide” could potentially interact with various biological targets due to its complex structure. The presence of an allylamine group and an indole group suggests that it might interact with enzymes or receptors that recognize these structures.
Mode of Action
Allylamines are known to inhibit the enzyme squalene epoxidase, an important enzyme in the biosynthesis of sterols in fungi . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Based on its structure, it could potentially interfere with sterol biosynthesis (due to the allylamine group) or various other pathways targeted by indole derivatives .
Result of Action
If it does inhibit squalene epoxidase like other allylamines, it could lead to a depletion of ergosterol in fungal cells, leading to their death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, the presence of an amine group could mean that its charge and therefore its activity could be influenced by pH .
Properties
IUPAC Name |
prop-2-enyl N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S.BrH/c1-4-8-19-13(14)16-15-9-10-6-5-7-11(17-2)12(10)18-3;/h4-7,9H,1,8H2,2-3H3,(H2,14,16);1H/b15-9+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIYCBFRUAXEY-NSPIFIKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN=C(N)SCC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N=C(\N)/SCC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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